2-ethoxyethyl 4-(1-benzofuran-2-carbonylamino)benzoate
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Overview
Description
2-ethoxyethyl 4-(1-benzofuran-2-carbonylamino)benzoate is an organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 4-(1-benzofuran-2-carbonylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with 1-benzofuran-2-carbonyl chloride in the presence of a base, followed by esterification with 2-ethoxyethanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxyethyl 4-(1-benzofuran-2-carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-ethoxyethyl 4-(1-benzofuran-2-carbonylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 4-(1-benzofuran-2-carbonylamino)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxyethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)amino)benzoate
- 2-ethoxyethyl 3-((phenylacetyl)amino)benzoate
- 2-ethoxyethyl 3-((2-methylbenzoyl)amino)benzoate
Uniqueness
2-ethoxyethyl 4-(1-benzofuran-2-carbonylamino)benzoate is unique due to its specific benzofuran structure, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H19NO5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-ethoxyethyl 4-(1-benzofuran-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H19NO5/c1-2-24-11-12-25-20(23)14-7-9-16(10-8-14)21-19(22)18-13-15-5-3-4-6-17(15)26-18/h3-10,13H,2,11-12H2,1H3,(H,21,22) |
InChI Key |
WAVFNIIKBGABLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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